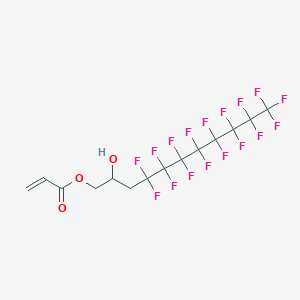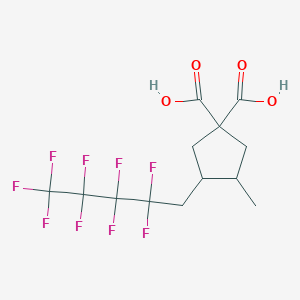
3-(Perfluorooctyl)-2-hydroxypropyl acrylate
説明
3-(Perfluorooctyl)-2-hydroxypropyl acrylate is a fluorinated acrylate monomer known for its unique properties, including low surface energy, chemical resistance, and thermal stability. These characteristics make it valuable in various industrial applications, particularly in the production of coatings, adhesives, and sealants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorooctyl)-2-hydroxypropyl acrylate typically involves the reaction of perfluorooctyl iodide with glycidol, followed by esterification with acrylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method ensures consistent product quality and higher yields. The process involves the use of specialized reactors that allow for precise control of reaction parameters .
化学反応の分析
Types of Reactions
3-(Perfluorooctyl)-2-hydroxypropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form polymers with unique properties.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under conditions of elevated temperature.
Substitution: Reagents like acyl chlorides or isocyanates can be used to modify the hydroxyl group under mild conditions.
Major Products
Polymers: The polymerization of this compound results in polymers with excellent hydrophobic and oleophobic properties.
Derivatives: Substitution reactions can yield a variety of functionalized acrylates with tailored properties for specific applications.
科学的研究の応用
3-(Perfluorooctyl)-2-hydroxypropyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of advanced materials with unique surface properties.
Biology: Employed in the development of biomaterials with enhanced biocompatibility and resistance to biofouling.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable, biocompatible coatings.
作用機序
The unique properties of 3-(Perfluorooctyl)-2-hydroxypropyl acrylate are primarily due to the presence of the perfluorooctyl group, which imparts low surface energy and high chemical resistance. The hydroxyl group allows for further functionalization, enabling the formation of various derivatives with tailored properties. The acrylate group facilitates polymerization, leading to the formation of high-performance polymers .
類似化合物との比較
Similar Compounds
Perfluorooctyl acrylate: Similar in structure but lacks the hydroxyl group, resulting in different reactivity and properties.
2-Hydroxypropyl acrylate: Lacks the perfluorooctyl group, leading to lower chemical resistance and surface energy.
Uniqueness
3-(Perfluorooctyl)-2-hydroxypropyl acrylate stands out due to the combination of the perfluorooctyl group and the hydroxyl group, which provides a unique balance of hydrophobicity, chemical resistance, and functionalizability. This makes it particularly valuable in applications requiring high-performance materials .
特性
IUPAC Name |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F17O3/c1-2-6(33)34-4-5(32)3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h2,5,32H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEIFBGPFDVHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH(OH)CH2OC(O)CH=CH2, C14H9F17O3 | |
| Record name | 2-Propenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379975 | |
| Record name | 3-(Perfluorooctyl)-2-hydroxypropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76962-34-0 | |
| Record name | 3-(Perfluorooctyl)-2-hydroxypropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)





![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)
![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)





![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
